1,3,5-Tri-tert-butylbenzene

描述

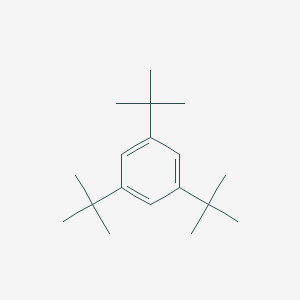

1,3,5-Tri-tert-butylbenzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene where three hydrogen atoms are replaced by tert-butyl groups at the 1, 3, and 5 positions. This compound is known for its stability and resistance to oxidation and decomposition .

准备方法

1,3,5-Tri-tert-butylbenzene can be synthesized through several methods:

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

化学反应分析

1,3,5-Tri-tert-butylbenzene undergoes various chemical reactions:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Antioxidant Applications

TTBB is primarily recognized for its effectiveness as an antioxidant. It is widely used as a stabilizer in plastics and rubber products, enhancing their resistance to oxidation. This prolongs the lifespan of materials exposed to environmental stressors such as heat and oxygen.

- Key Benefits :

- Increases durability of materials.

- Reduces degradation rates in polymers.

Polymer Chemistry

In polymer chemistry, TTBB serves as a crucial building block for synthesizing various polymers. Its bulky tert-butyl groups contribute to improved thermal and mechanical properties of the resulting materials.

- Applications :

- Used in the production of high-performance polymers.

- Enhances the mechanical strength and thermal stability of polymer composites.

Research in Organic Synthesis

TTBB plays a significant role in organic synthesis as an inert solvent and reagent. It is employed in laboratories for creating complex organic molecules, facilitating advancements in pharmaceuticals and agrochemicals.

- Notable Uses :

Environmental Studies

In environmental research, TTBB is utilized to study the degradation of organic compounds. Its role helps researchers understand pollutant behavior and develop effective remediation strategies.

- Research Focus :

- Investigates pathways of organic compound degradation.

- Assists in assessing environmental impacts of chemical pollutants.

Thermal Stability Testing

TTBB is employed in evaluating the thermal stability of various materials. Its high thermal resistance makes it an ideal candidate for testing other compounds under elevated temperature conditions.

- Testing Applications :

- Provides insights into the performance of materials subjected to thermal stress.

- Helps predict the longevity and reliability of materials used in high-temperature environments.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antioxidant Applications | Stabilizer for plastics and rubber | Extends material lifespan |

| Polymer Chemistry | Building block for high-performance polymers | Enhances thermal/mechanical properties |

| Organic Synthesis | Inert solvent for complex molecule synthesis | Facilitates pharmaceutical advancements |

| Environmental Studies | Studies degradation pathways of pollutants | Aids in developing remediation strategies |

| Thermal Stability Testing | Evaluates performance under high temperatures | Predicts material reliability |

Case Study: Antioxidant Efficacy

A study demonstrated that incorporating TTBB into polyolefin formulations significantly reduced oxidation rates compared to formulations without antioxidants. The results indicated a marked improvement in the mechanical properties after prolonged exposure to heat and oxygen .

Case Study: Polymer Enhancement

Research published in Chemical Reviews highlighted the use of TTBB in enhancing the thermal stability of polymeric materials used in electronics. The study concluded that TTBB-modified polymers exhibited superior performance under thermal stress compared to their unmodified counterparts .

作用机制

The mechanism of action of 1,3,5-Tri-tert-butylbenzene in chemical reactions involves:

Molecular Targets and Pathways:

相似化合物的比较

1,3,5-Tri-tert-butylbenzene can be compared with other similar compounds:

Similar Compounds:

生物活性

1,3,5-Tri-tert-butylbenzene (TTBB), a compound with the molecular formula CH and CAS number 1460-02-2, is a significant aromatic hydrocarbon characterized by three tert-butyl groups attached to a benzene ring. This compound has been studied for its various biological activities and potential applications in different fields, including medicinal chemistry and environmental science.

- Molecular Weight : 246.44 g/mol

- Melting Point : 69-73 °C

- Boiling Point : 121-122 °C at 12 mmHg

- Density : 2.637 g/cm³ at 22 °C

Biological Activity

This compound exhibits several biological activities that warrant further exploration:

Endocrine Disruption Potential

Recent studies have indicated that TTBB may act as an endocrine disruptor. Research into related compounds like 2,4-Di-tert-butylphenol (DTBP) has shown that similar structures can activate retinoid X receptors (RXRs), which are involved in adipogenesis and metabolic regulation. TTBB's structural resemblance suggests it may also interact with RXRs, potentially leading to adverse metabolic effects such as obesity and related disorders .

Antioxidant Properties

TTBB has been investigated for its antioxidant capabilities. The presence of multiple tert-butyl groups contributes to its stability and ability to scavenge free radicals. This property is essential in preventing oxidative stress-related diseases .

Toxicological Studies

Toxicological assessments reveal that while TTBB is less toxic than other aromatic hydrocarbons, it still poses risks under certain conditions. Studies have shown that high concentrations can lead to cytotoxic effects in various cell lines, necessitating careful handling in industrial applications .

Study on RXR Activation

A pivotal study explored the activation of RXR by TTBB and other related compounds. The findings revealed that while TTBB did not activate RXR as strongly as some analogs, it still showed potential for endocrine disruption. The study utilized reporter gene assays to quantify the activation levels of RXR by TTBB compared to other known activators .

Antioxidant Efficacy Assessment

In another study focusing on antioxidant activity, TTBB demonstrated significant free radical scavenging ability, comparable to established antioxidants. This was assessed using various in vitro assays measuring the reduction of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Melting Point | 69-73 °C |

| Boiling Point | 121-122 °C |

| Density | 2.637 g/cm³ |

| Endocrine Disruption Potential | Yes |

| Antioxidant Activity | Moderate |

| Cytotoxicity | Low at standard exposure |

常见问题

Basic Research Questions

Q. What are the key physical-chemical properties of TTBB, and how do they influence its experimental applications?

TTBB exhibits a molar volume of 304.1 cm³/mol, surface tension of 27.5 dyne/cm, and a molar refractivity of 86.78 . Its high hydrophobicity (logP ~4.8 inferred from related tert-butylbenzene derivatives) and steric hindrance from tert-butyl groups make it ideal for non-polar solvent systems and as a molecular spacer in supramolecular chemistry. These properties necessitate its use in normal-phase liquid chromatography (NP-LC) as a hold-up time marker, though retention on non-polar stationary phases must be calibrated .

Q. How is TTBB synthesized, and what purity standards are critical for analytical applications?

TTBB is synthesized via Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of Lewis acids like AlCl₃ . For analytical standards, ≥98% purity (GC) is required, with strict control of residual solvents (e.g., toluene) and isomers. Chromatographic validation (e.g., HPLC with UV detection at 254 nm) is essential to confirm purity, as impurities can skew retention time measurements in NP-LC .

Q. What safety protocols are recommended for handling TTBB in laboratory settings?

TTBB is not classified as acutely toxic, but its dust formation poses inhalation risks. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hoods are mandatory. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. Combustion products include CO and CO₂, requiring fire suppression with dry chemical extinguishers .

Advanced Research Questions

Q. How do contradictory reports on TTBB’s chromatographic behavior impact method development?

While TTBB is widely used as a hold-up marker in NP-LC, West et al. demonstrated significant retention on C18 columns (k’ >2), challenging its applicability in reversed-phase LC (RP-LC) . Researchers must validate TTBB’s inertness under specific mobile phases (e.g., acetonitrile/water vs. acetone) and column chemistries. Molecular dynamics simulations suggest acetone’s solvent strength in RP-LLC mimics acetonitrile, but TTBB’s tert-butyl groups may interact with residual silanols, requiring end-capped columns for reproducibility .

Q. What mechanistic insights explain TTBB’s reactivity in electrophilic substitution reactions?

In TiCl₄-catalyzed benzylation, TTBB undergoes para-selective alkylation due to steric shielding of the meta positions by tert-butyl groups. For example, 2-chlorobenzyl chloride reacts with TTBB to yield 3,5-di-tert-butyl-2-chlorodiphenylmethane as the major product (yield >70%). The reaction mechanism involves a Wheland intermediate stabilized by TiCl₄’s Lewis acidity, with substituent effects (e.g., electron-withdrawing groups) dictating regioselectivity .

Q. How can TTBB’s stability be leveraged in long-term mechanistic studies under harsh conditions?

TTBB’s inertness under acidic and oxidative conditions (e.g., H₂SO₄, Ru/C catalysts) makes it a robust scaffold for studying reaction kinetics. For example, in biomass conversion studies, TTBB serves as a non-reactive internal standard to quantify volatile byproducts (e.g., furans) via GC-MS. Stability tests at 100°C in 72% H₂SO₄ showed <5% degradation over 24 hours, confirming its suitability for high-temperature catalysis .

Q. Methodological Guidance

- Data Contradiction Analysis : When TTBB’s retention behavior deviates from literature (e.g., in RP-LC), systematically test column batch variability, mobile phase pH, and silanol activity using standardized protocols (e.g., USP <621>). Cross-validate with alternative markers like uracil .

- Experimental Design : For alkylation studies, pre-dry TTBB at 60°C under vacuum to remove adsorbed moisture, which can deactivate TiCl₄. Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) and isolate products via flash chromatography on silica gel .

属性

IUPAC Name |

1,3,5-tritert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFMBISUSZUUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163255 | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-02-2 | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HH57K5V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。